molecular formula C19H20ClFN6 B2807850 N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine CAS No. 2310124-22-0

N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine

Cat. No. B2807850
CAS RN: 2310124-22-0
M. Wt: 386.86
InChI Key: AEBONZMDKIYFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine is a useful research compound. Its molecular formula is C19H20ClFN6 and its molecular weight is 386.86. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research into 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, a related class of compounds, has shown potent anticonvulsant activity against maximal electroshock-induced seizures in rats. This suggests that similar compounds could serve as bioisosteres for purine rings, offering a less emetic alternative for anticonvulsant therapy (J. Kelley et al., 1995).

Antimicrobial and Antitumor Activities

Compounds synthesized from enaminones and containing the [1,2,4]triazolo[4,3-a]pyrazine moiety have shown promising antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized and found to exhibit cytotoxic effects against human breast and liver carcinoma cell lines, as well as antimicrobial activity against selected pathogens (S. Riyadh, 2011).

Anti-diabetic Potential

A study synthesized a series of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for their potential as anti-diabetic medications through DPP-4 inhibition and insulinotropic activities. The research highlighted the significant inhibition potential and minimal cytotoxicity of these compounds, suggesting their utility in diabetes management (B. Bindu et al., 2019).

Synthesis and Structural Analysis

Studies on the synthesis and structural analysis of heterocyclic compounds, including those containing the [1,2,4]triazolo[4,3-b]pyridazine moiety, provide insights into the chemical properties and potential biological activities of these compounds. For example, research on 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine explored its synthesis, structure analysis, and potential interactions based on DFT calculations and Hirshfeld surface analysis (Hamdi Hamid Sallam et al., 2021).

properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN6/c1-25(11-14-15(20)3-2-4-16(14)21)13-9-26(10-13)18-8-7-17-22-23-19(12-5-6-12)27(17)24-18/h2-4,7-8,12-13H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBONZMDKIYFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC=C1Cl)F)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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